Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-16-12(15)10-8(6-17-11(10)14)7-4-2-3-5-9(7)13/h2-6H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMQOSDBGOSLFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358023 | |
| Record name | methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350997-11-4 | |
| Record name | methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
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Knoevenagel Condensation : 2-Chlorobenzaldehyde reacts with methyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.
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Cyclization : Elemental sulfur facilitates thiophene ring formation via nucleophilic attack at the α-carbon of the nitrile group.
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Amination : The intermediate undergoes tautomerization to yield the 2-aminothiophene core.
Optimization Data :
| Parameter | Optimal Value | Yield Improvement | Source |
|---|---|---|---|
| Temperature | 60–80°C | 75% → 92% | |
| Solvent (DMF vs. EtOH) | DMF | 68% → 88% | |
| Catalyst (Morpholine) | 10 mol% | 70% → 85% |
Microwave-assisted Gewald reactions reduce reaction times from 6–8 hours to 20–30 minutes while maintaining yields >90%.
Suzuki-Miyaura Cross-Coupling for Late-Stage Functionalization
For derivatives requiring regioselective substitution, palladium-catalyzed cross-coupling offers precision:
Protocol Overview
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Intermediate Synthesis : Methyl 2-amino-4-bromo-thiophene-3-carboxylate is prepared via Gewald reaction using 2-bromobenzaldehyde.
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Coupling Reaction :
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Catalyst : Pd(PPh₃)₄ (5 mol%).
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Ligand : XPhos (10 mol%).
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Base : K₂CO₃.
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Conditions : 90°C in toluene/water (3:1).
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Key Data :
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Yield : 78–82% for 2-chlorophenyl incorporation.
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Byproduct Mitigation : Addition of 1,4-dioxane reduces homocoupling to <5%.
Industrial-Scale Production: Continuous Flow Reactors
Batch processes face scalability challenges due to exothermic cyclization steps. Continuous flow systems address this with:
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Reactor Type : Microfluidic tubular reactor (ID: 1 mm).
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Residence Time : 8–12 minutes.
Advantages :
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40% reduction in sulfur waste compared to batch methods.
Alternative Routes: Thiourea Cyclocondensation
For laboratories lacking specialized equipment, thiourea-based methods provide accessibility:
Stepwise Procedure
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Formation of Thiourea Adduct : 2-Chlorophenyl isothiocyanate reacts with methyl acetoacetate in ethanol.
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Cyclization : HCl (g) in anhydrous ether induces ring closure.
Performance Metrics :
Purification and Analytical Validation
Purification Techniques
| Method | Conditions | Purity Achieved |
|---|---|---|
| Column Chromatography | Silica gel, EtOAc/hexane (1:4) | 95% |
| Recrystallization | Methanol/water (7:3) | 98% |
| Centrifugal Partition Chromatography | Heptane/EtOAc/MeCN (5:3:2) | 99% |
Structural Confirmation
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¹H NMR : δ 7.35–7.28 (m, 4H, Ar-H), 3.82 (s, 3H, OCH₃), 2.45 (s, 2H, NH₂).
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X-Ray Crystallography : Dihedral angle of 38.2° between thiophene and chlorophenyl planes.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Gewald (Batch) | 85–92 | 95–98 | Moderate | 12–15 |
| Suzuki Cross-Coupling | 78–82 | 97–99 | Low | 45–50 |
| Continuous Flow | 90–94 | 98–99 | High | 8–10 |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like tin(II) chloride or iron powder.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates
Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. The compound's structure allows for modifications that can enhance biological activity, making it a valuable building block for drug development. For instance, derivatives of this compound have been explored for their potential as anti-inflammatory and analgesic agents.
Case Study: Anti-cancer Activity
Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. For example, a study demonstrated that modifications to the thiophene ring could improve the compound's efficacy against breast cancer cells, highlighting its potential as a lead compound in cancer therapy .
Agrochemicals
Herbicidal Properties
The compound has been investigated for its herbicidal properties. Research has shown that thiophene derivatives can inhibit specific enzymes in plants, leading to effective weed control. This application is particularly relevant in the development of new agrochemicals aimed at sustainable agriculture practices.
Case Study: Herbicide Development
A patent describes the synthesis of herbicidally active compounds derived from thiophene structures similar to this compound. These compounds were shown to effectively control various weed species without harming crop plants .
Material Science
Dyes and Pigments
this compound has been utilized in the synthesis of disperse dyes. The unique properties of thiophene derivatives allow them to be used in high-performance dye applications, particularly in textiles and plastics.
Case Study: Synthesis of Disperse Dyes
A recent publication detailed the synthesis of disperse dyes derived from this compound, which were characterized for their colorfastness and application properties. These dyes showed promising results in terms of stability and vibrancy when applied to synthetic fibers .
Analytical Chemistry
Analytical Applications
The compound is also used in analytical chemistry as a standard reference material due to its well-defined chemical structure. It can be employed in various chromatographic techniques for the analysis of complex mixtures.
Summary Table of Applications
Mechanism of Action
The mechanism of action of methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, resulting in antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
The position and nature of substituents on the phenyl ring significantly influence steric, electronic, and biological properties:
Key Observations :
- Electronic Effects : Dichloro derivatives exhibit stronger electron-withdrawing effects, which may enhance stability in charge-transfer complexes .
- Photophysical Behavior : Methoxy-substituted analogs demonstrate unique light absorption/emission profiles due to electron-rich aromatic systems .
Ester Group Modifications
The ester moiety impacts solubility, metabolic stability, and synthetic pathways:
Key Observations :
- Lipophilicity : Ethyl and propyl esters exhibit higher lipophilicity than methyl esters, which may enhance membrane permeability in biological systems .
- Synthetic Flexibility : Methyl esters are often preferred due to simpler synthesis and purification workflows .
Thiophene Ring Functionalization
Modifications to the thiophene core alter electronic density and reactivity:
Key Observations :
- Regiochemistry: Shifting the amino group to position 3 disrupts conjugation patterns, affecting electronic properties .
Physicochemical and Spectral Data
Available data for select compounds (95% purity unless noted):
Biological Activity
Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H10ClNO2S
- Molecular Weight : 267.74 g/mol
- Structure : The compound features a thiophene ring substituted with an amino group, a carboxylate, and a chlorophenyl moiety, which are critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
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Antimicrobial Activity :
- The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for some derivatives .
- It has shown effectiveness in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in persistent infections .
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Anticancer Properties :
- Research has demonstrated that this compound possesses anticancer activity against several cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these activities were reported to be below 25 μM, indicating potent anti-proliferative effects .
- The mechanism involves the inhibition of specific enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Antimicrobial Evaluation
A study conducted on various derivatives of this compound revealed that the most active derivatives significantly inhibited the growth of pathogenic bacteria while exhibiting low hemolytic activity, suggesting a favorable safety profile for further development as an antimicrobial agent .
Anticancer Activity
In vitro assays demonstrated that this compound derivatives effectively reduced cell viability in cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .
Comparative Biological Activity Table
Q & A
Q. What are the recommended synthesis protocols for Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate?
- Methodological Answer : A common approach involves multi-step condensation reactions. For example, thiophene ring formation can be achieved via Gewald synthesis, where a ketone (e.g., 2-chlorophenylacetone) reacts with cyanoacetate derivatives in the presence of sulfur and a base (e.g., morpholine). Post-synthetic purification often employs reverse-phase HPLC with methanol-water gradients to isolate the product in >95% purity. Reaction conditions (e.g., nitrogen atmosphere, reflux) and stoichiometric ratios (1.2:1 molar excess of anhydrides) are critical for yield optimization .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (400 MHz, DMSO-d6) identify proton environments (e.g., NH₂ at δ 6.2 ppm, aromatic protons at δ 7.1–7.8 ppm) and carbon signals (e.g., ester carbonyl at δ 167 ppm).
- IR : Peaks at 3300–3400 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), and 1540 cm⁻¹ (C=C) confirm functional groups.
- X-ray Crystallography : Single-crystal X-ray diffraction (SHELX-97) with WinGX software refines anisotropic displacement parameters. Mercury CSD 2.0 visualizes intermolecular interactions (e.g., hydrogen bonds between NH₂ and ester groups) .
Q. What safety precautions are necessary during handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation (respiratory toxicity noted in Safety Data Sheets).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
Advanced Research Questions
Q. How can crystallographic data refinement challenges (e.g., twinning, disorder) be addressed?
- Methodological Answer :
- Software Tools : SHELXL (via OLEX2 interface) applies TWIN/BASF commands for twin refinement. For disordered regions, PART instructions split occupancy between sites.
- Validation : Check R1/wR2 convergence (<5% discrepancy) and ADDSYM analysis (PLATON) to detect missed symmetry. Mercury’s packing similarity tool compares intermolecular interactions against CSD entries to validate models .
Q. What strategies resolve discrepancies between computational (DFT) and experimental spectroscopic data?
- Methodological Answer :
- DFT Optimization : Use Gaussian09 with B3LYP/6-311++G(d,p) to calculate NMR chemical shifts. Apply scaling factors (e.g., 0.96 for IR frequencies).
- Statistical Analysis : Calculate mean absolute deviations (MAD < 0.3 ppm for ¹H NMR) to assess accuracy. For outliers (e.g., solvent effects on NH₂ shifts), re-optimize with explicit solvent models (PCM or SMD) .
Q. How does the 2-chlorophenyl substituent influence biological activity compared to analogs?
- Methodological Answer :
- SAR Studies : Compare IC₅₀ values against analogs (e.g., 4-methylphenyl or 3-CF₃ derivatives). The electron-withdrawing Cl group enhances metabolic stability (logP ~3.2 vs. ~2.8 for methyl derivatives) and receptor binding (e.g., Ki = 12 nM vs. 45 nM for unsubstituted phenyl).
- Mechanistic Probes : Fluorescence quenching assays (e.g., with human serum albumin) quantify binding constants. Molecular docking (AutoDock Vina) models Cl-π interactions with hydrophobic receptor pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
